molecular formula C19H26IN4O4- B13836536 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate

12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate

Cat. No.: B13836536
M. Wt: 501.3 g/mol
InChI Key: BLPGXBIWGYWBIP-UHFFFAOYSA-M
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Description

12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate is a complex organic compound with the molecular formula C19H27IN4O4 It is characterized by the presence of an azido group, a hydroxy group, and an iodine atom on a benzoyl ring, which is further connected to a dodecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate typically involves multiple steps, starting with the preparation of the benzoyl ring substituted with azido, hydroxy, and iodine groups. This can be achieved through a series of substitution reactions on a benzoyl precursor. The final step involves the coupling of the substituted benzoyl ring with a dodecanoate chain through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Utilized in the study of enzyme-substrate interactions due to its unique functional groups.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, the hydroxy group can form hydrogen bonds, and the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate-coenzyme A
  • 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoic acid cholesteryl ester

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the azido group allows for click chemistry applications, while the iodine atom provides opportunities for halogen bonding interactions.

Properties

Molecular Formula

C19H26IN4O4-

Molecular Weight

501.3 g/mol

IUPAC Name

12-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate

InChI

InChI=1S/C19H27IN4O4/c20-15-12-14(17(25)13-16(15)23-24-21)19(28)22-11-9-7-5-3-1-2-4-6-8-10-18(26)27/h12-13,25H,1-11H2,(H,22,28)(H,26,27)/p-1

InChI Key

BLPGXBIWGYWBIP-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1I)N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

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